

# MS7972 (MS-20) Preliminary Research Findings: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This document provides a technical summary of the preliminary research findings for MS-20, a microbiome-derived postbiotic. Initial inquiries for "MS7972" have been redirected to MS-20, as all relevant public data points to this designation. MS-20, also known as Symbiota®, is a fermented soybean extract developed by Microbio Co., Ltd. It is produced through a symbiotic fermentation process involving multiple strains of probiotics and yeast.[1][2] Research suggests that MS-20 has potential applications as an adjuvant in cancer therapy, primarily by modulating the gut microbiome to enhance the patient's anti-tumor immune response. This whitepaper will synthesize the available quantitative data, detail the experimental methodologies employed in its preclinical and clinical evaluations, and visualize the proposed mechanisms of action.

## **Quantitative Data Summary**

The primary quantitative data for MS-20 comes from a clinical trial in patients with non-small cell lung cancer (NSCLC) and preclinical studies.

#### **Clinical Trial Data: NSCLC**

An exploratory, randomized, double-blind, placebo-controlled clinical trial (NCT04909034) evaluated the efficacy of MS-20 in combination with the anti-PD-1 immunotherapy drug,



Keytruda (pembrolizumab), in patients with advanced stage IIIb/IV NSCLC.[3][4][5][6] The key findings are summarized in the table below.

| Metric                                    | MS-20 + Keytruda | Placebo + Keytruda |
|-------------------------------------------|------------------|--------------------|
| Objective Response Rate (ORR)             | 75%              | 25%                |
| Complete Response (CR)                    | 12.5%            | 0%                 |
| Median Progression-Free<br>Survival (PFS) | > 12 months      | 4.5 months         |
| Number of Patients (mITT)                 | 8                | 4                  |

Data sourced from press releases by Microbio Co., Ltd.[3][4][5][6]

#### **Preclinical Data**

Preclinical studies in xenograft mouse models of colon and lung cancer have demonstrated that MS-20 in combination with an anti-PD-1 antibody can inhibit tumor growth.[1][2] While specific quantitative data on tumor volume reduction from these studies are not publicly available, the research indicated a significant improvement in anti-tumor activity. Earlier research also identified that a fermented soy milk product, described as MS-20, induced apoptosis in breast cancer cells and inhibited tumor growth in a mouse xenograft model.

### **Mechanism of Action**

The primary mechanism of action of MS-20 is the modulation of the gut microbiome, which in turn enhances the systemic anti-tumor immune response. Additionally, components of fermented soy, such as isoflavones, may have direct effects on cancer cells.

#### **Microbiome-Mediated Immune Enhancement**

Preclinical research, notably a publication in Gut Microbes, has elucidated a multi-step process by which MS-20 enhances immunotherapy:[1][2]

 Alteration of Gut Microbiota: MS-20 administration leads to a shift in the composition of the gut microbiome. Specifically, it has been shown to increase the abundance of beneficial



bacteria, such as Ruminococcus bromii.[1][2]

- Enhanced T-Cell Response: This altered microbiome is associated with a remodeling of the tumor microenvironment. This includes an increase in the infiltration of effector CD8+ T cells into the tumor.[1][2]
- Downregulation of PD-1 Expression: The combination of MS-20 and anti-PD-1 therapy has been observed to downregulate the expression of the immune checkpoint protein PD-1 on T cells.[1][2]
- Improved Anti-Tumor Activity: The increased presence of activated CD8+ T cells and the reduced expression of PD-1 collectively lead to a more robust and effective anti-tumor immune response.

## **Direct Anti-Cancer Effects of Fermented Soy Isoflavones**

Fermented soy products are rich in isoflavones like genistein and daidzein. These compounds are known to have direct anti-cancer properties, including the induction of apoptosis (programmed cell death). The proposed signaling pathway for this effect involves the inhibition of the NF-kB signaling pathway, which is known to promote cell survival. By inhibiting NF-kB, isoflavones can lead to the activation of caspases, which are key executioners of apoptosis.[7]

# **Experimental Protocols**

The following sections describe the methodologies used in the key preclinical and clinical studies of MS-20.

#### **Clinical Trial (NCT04909034)**

- Study Design: A randomized, double-blind, placebo-controlled exploratory clinical trial.[3][4]
   [5][6]
- Participants: 15 patients with stage IIIb/IV non-small cell lung cancer (NSCLC), with 12 analyzed in the modified intent-to-treat (mITT) population.[3][4][5][6]
- Intervention: Patients received either MS-20 or a placebo in combination with the standardof-care anti-PD-1 therapy, Keytruda (pembrolizumab).[3][4][5][6]



• Endpoints: The primary endpoints were likely objective response rate (ORR) and progression-free survival (PFS). Safety and tolerability were also assessed.

#### **Preclinical Xenograft Mouse Models**

- Animal Models: Xenograft mouse models of colon and lung cancer were utilized.[1][2]
   Specific details on the mouse strains and cancer cell lines used are not publicly available.
- Treatment Groups: Mice were likely divided into groups receiving vehicle, MS-20 alone, anti-PD-1 antibody alone, and a combination of MS-20 and the anti-PD-1 antibody.
- Tumor Growth Assessment: Tumor growth was monitored over time to evaluate the efficacy
  of the different treatment regimens.
- Immunological Analysis: At the end of the study, tumors were likely excised for analysis of the tumor microenvironment, including the infiltration of CD8+ T cells and the expression of PD-1.

## Fecal Microbiota Transplantation (FMT) Studies

- Objective: To confirm that the anti-tumor effects of MS-20 were mediated by the gut microbiota.[1][2]
- Methodology: Fecal samples were collected from mice treated with MS-20. This fecal matter
  was then transplanted into recipient mice. These recipient mice were subsequently
  challenged with cancer cells and treated with an anti-PD-1 antibody. The anti-tumor
  response in these mice was compared to that in mice receiving fecal transplants from
  control-treated donors.[1][2]

## **Microbiome Analysis**

- Sample Collection: Fecal samples were collected from mice in the preclinical studies.[1][2]
- Sequencing: The composition of the gut microbiota was analyzed using 16S rRNA gene sequencing.[9]
- Data Analysis: The sequencing data was processed to identify the different bacterial taxa
  present and to determine their relative abundances. This allowed for the identification of



specific changes in the microbiome associated with MS-20 treatment.

#### **Analysis of Tumor-Infiltrating Lymphocytes (TILs)**

- Tissue Processing: Tumors from the xenograft models were dissociated into single-cell suspensions.
- Flow Cytometry: The immune cells within the tumor microenvironment were analyzed using multi-color flow cytometry. This technique uses fluorescently labeled antibodies to identify and quantify different cell populations.
- Markers: Antibodies specific for CD8 (to identify cytotoxic T cells) and PD-1 were used to assess the impact of MS-20 on the anti-tumor T-cell response.

# Visualizations Signaling Pathways and Workflows











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 2. Analysis of the intestinal microbiota using SOLiD 16S rRNA gene sequencing and SOLiD shotgun sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method for Orthotopic Transplantation of Lung Cancer in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fermented Soy Clinical Research Cancer Research & Diseases [jivaresearch.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Does Fermented Soy Reduce Cancer Risk? What the Research Shows [fermentedsoyresearch.com]



- 7. mdpi.com [mdpi.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MS7972 (MS-20) Preliminary Research Findings: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684589#ms7972-preliminary-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com